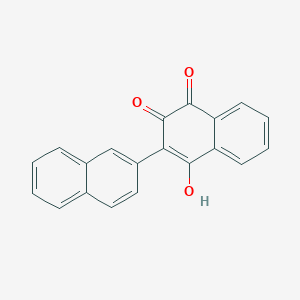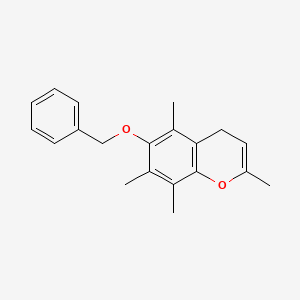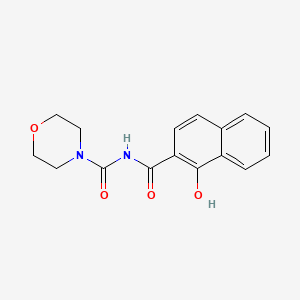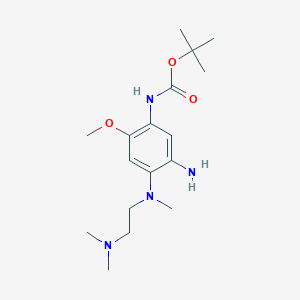
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core with a phenyl group and a thioacetic acid moiety, making it a unique structure with potential biological significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst.
Thioacetic Acid Moiety Addition: The thioacetic acid moiety can be added through a nucleophilic substitution reaction using thiol reagents and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity .
化学反应分析
Types of Reactions
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiol reagents, acetic anhydride, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted thioacetic acid derivatives.
科学研究应用
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid has several scientific research applications:
作用机制
The mechanism of action of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: A compound with a similar quinazoline core but different substituents.
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Another quinazoline derivative with different biological activities.
Uniqueness
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid is unique due to its specific combination of a phenyl group and a thioacetic acid moiety, which may confer distinct biological activities and therapeutic potential .
属性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C16H16N2O2S/c19-14(20)10-21-16-12-8-4-5-9-13(12)17-15(18-16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,19,20) |
InChI 键 |
JCINOIXFFHAMFR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)O |
溶解度 |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)




![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)

![2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)


![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)
